N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide
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Overview
Description
3-ACETYL-1-[2-(PIPERIDIN-1-YL)-5-(TRIFLUOROMETHYL)PHENYL]THIOUREA is a complex organic compound that features a thiourea group, a piperidine ring, and a trifluoromethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ACETYL-1-[2-(PIPERIDIN-1-YL)-5-(TRIFLUOROMETHYL)PHENYL]THIOUREA typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Derivative: The piperidine ring is introduced through a nucleophilic substitution reaction.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.
Formation of the Thiourea Group: The final step involves the reaction of an isothiocyanate with an amine to form the thiourea group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-ACETYL-1-[2-(PIPERIDIN-1-YL)-5-(TRIFLUOROMETHYL)PHENYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-ACETYL-1-[2-(PIPERIDIN-1-YL)-5-(TRIFLUOROMETHYL)PHENYL]THIOUREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-ACETYL-1-[2-(PIPERIDIN-1-YL)-5-(TRIFLUOROMETHYL)PHENYL]THIOUREA involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1-(2-(PIPERIDIN-1-YL)PHENYL)THIOUREA: Lacks the trifluoromethyl and acetyl groups.
3-ACETYL-1-(2-PHENYL)THIOUREA: Lacks the piperidine and trifluoromethyl groups.
1-[2-(PIPERIDIN-1-YL)-5-(TRIFLUOROMETHYL)PHENYL]UREA: Lacks the acetyl group.
Uniqueness
3-ACETYL-1-[2-(PIPERIDIN-1-YL)-5-(TRIFLUOROMETHYL)PHENYL]THIOUREA is unique due to the presence of both the trifluoromethyl and acetyl groups, which enhance its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C15H18F3N3OS |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]acetamide |
InChI |
InChI=1S/C15H18F3N3OS/c1-10(22)19-14(23)20-12-9-11(15(16,17)18)5-6-13(12)21-7-3-2-4-8-21/h5-6,9H,2-4,7-8H2,1H3,(H2,19,20,22,23) |
InChI Key |
DRJSWNQPSMXSJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=S)NC1=C(C=CC(=C1)C(F)(F)F)N2CCCCC2 |
Origin of Product |
United States |
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